molecular formula C8H15Br B081390 2-Bromo-1-octene CAS No. 13249-60-0

2-Bromo-1-octene

Cat. No. B081390
CAS RN: 13249-60-0
M. Wt: 191.11 g/mol
InChI Key: NLKXPBFMZLDRSX-UHFFFAOYSA-N
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Description

2-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br . It is also known by other names such as sec-Octyl Bromide, 1-Methylheptyl bromide, 2-Bromooctane, 2-Bromoooctane, and 2-Octyl bromide .


Synthesis Analysis

The synthesis of 2-Bromo-1-octene can involve the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light . The Grignard reagent derived from 2-Bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-octene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 2-Bromo-1-octene with alkenes involves the formation of a bromonium ion intermediate . The bromine molecule is polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule .


Physical And Chemical Properties Analysis

2-Bromo-1-octene has a molecular weight of 191.111 g/mol . Alkenes like 2-Bromo-1-octene are virtually insoluble in water, but dissolve in organic solvents . They are lighter than water and are insoluble in water due to their non-polar characteristics .

Scientific Research Applications

Molecular Structure Analysis

2-Bromo-1-octene is often used in molecular structure analysis. Its molecular weight is 193.125 and it has a specific chemical structure . This compound is also available as a 2d Mol file or as a computed 3d SD file . This makes it useful in various fields of research, including chemistry and biochemistry, where understanding the structure of molecules is crucial .

Gas Chromatography

Gas chromatography is a common laboratory technique used to separate and analyze compounds that can be vaporized without decomposition. 2-Bromo-1-octene is used in gas chromatography, as indicated by its presence in the NIST/EPA Gas-Phase Infrared Database .

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. 2-Bromo-1-octene is used in mass spectrometry, as indicated by its presence in the NIST Mass Spectrometry Data Center .

4. Synthesis of Quantum Dot-Labelled Polymer Beads 2-Bromo-1-octene has been used in the preparation of polymerizable ligand, which is required for the synthesis of quantum dot-labelled polymer beads . This application is particularly relevant in the field of nanotechnology and materials science.

Grignard Reagent Synthesis

The Grignard reagent derived from 2-Bromo-1-octene has been used in the synthesis of (2 S,3 S,5 R)-5- [ (1 R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, making this a significant application of 2-Bromo-1-octene.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been reported to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids . In this process, rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

Safety and Hazards

Vapors of 2-Bromo-1-octene may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The future directions for 2-Bromo-1-octene could involve further exploration of its reactions with alkenes . The regioselectivity of E2 reaction, Zaitsev’s Rule vs Hofmann Rule, could be a potential area of study .

properties

IUPAC Name

2-bromooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKXPBFMZLDRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495941
Record name 2-Bromooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-octene

CAS RN

13249-60-0
Record name 2-Bromooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.42 ml (0.0728 mol) of 2,3-dibromopropene in 70 ml diethylether was placed under a nitrogen atmosphere by use of a Firestone valve. While cooling in an ice water bath, a solution of 0.091 mol of pentylmagnesium bromide in 70 ml diethyl ether was added slowly via addition funnel. After stirring for 2 hours while warming to room temperature, there was then added via syringe 50 ml of 1 N hydrochloric acid to the reaction cooling in an ice water bath. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 15.0 g (85.7% of theory) of 81% pure 2-bromo-oct-1-ene as an oil.
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
0.091 mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?

A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, 2-bromo-1-octene follows a different reaction pathway []. When subjected to these conditions, 2-bromo-1-octene participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].

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